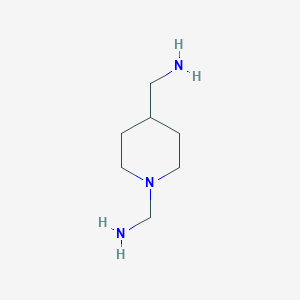![molecular formula C21H20N4O2 B13797165 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol CAS No. 68213-96-7](/img/structure/B13797165.png)
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol is a synthetic organic compound with the molecular formula C21H20N4O2 . It is characterized by the presence of azo groups (-N=N-) and hydroxyl groups (-OH) on a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol typically involves the diazotization of 2,5-dimethylaniline and 2-methylaniline, followed by coupling with 1,3-benzenediol. The reaction conditions usually require an acidic medium and a temperature-controlled environment to ensure the stability of the diazonium salts . Industrial production methods may involve continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments and dyes for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may also play a role in binding to specific proteins and altering their function .
Comparación Con Compuestos Similares
Similar compounds to 4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol include other azo dyes and phenolic compounds. For example:
4-[(2-Methylphenyl)azo]-1,3-benzenediol: Lacks the additional dimethylphenyl group, resulting in different chemical properties.
2-[(2,5-Dimethylphenyl)azo]-1,3-benzenediol: Similar structure but with only one azo group, affecting its reactivity and applications. The uniqueness of this compound lies in its dual azo groups and specific substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
68213-96-7 |
|---|---|
Fórmula molecular |
C21H20N4O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(2E,6E)-6-[(2,5-dimethylphenyl)hydrazinylidene]-2-[(2-methylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C21H20N4O2/c1-13-8-9-15(3)18(12-13)24-23-17-10-11-19(26)20(21(17)27)25-22-16-7-5-4-6-14(16)2/h4-12,22,24H,1-3H3/b23-17+,25-20+ |
Clave InChI |
AZTRKCIWOMTGDN-VPAPYFLLSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)N/N=C/2\C=CC(=O)/C(=N\NC3=CC=CC=C3C)/C2=O |
SMILES canónico |
CC1=CC(=C(C=C1)C)NN=C2C=CC(=O)C(=NNC3=CC=CC=C3C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
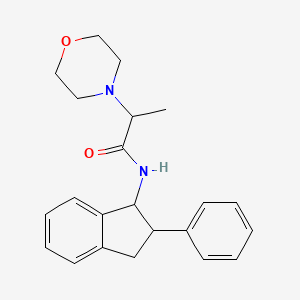
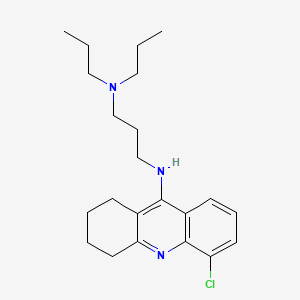
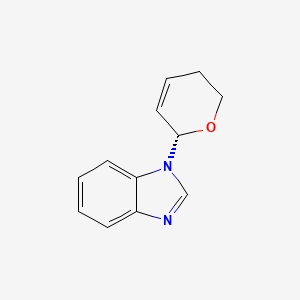
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
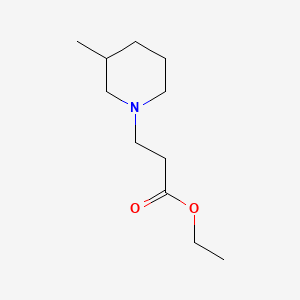
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
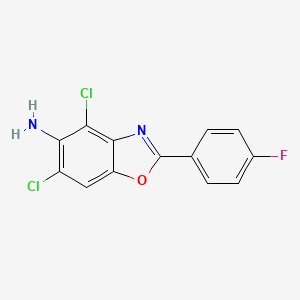
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)
